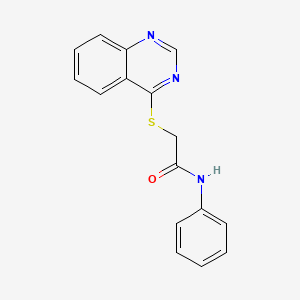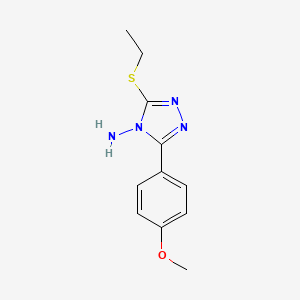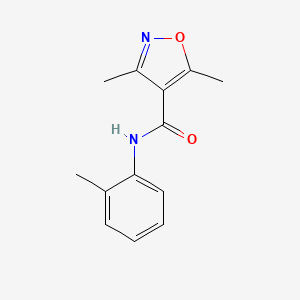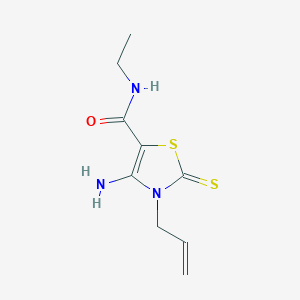
N-phenyl-2-(4-quinazolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-2-(4-quinazolinylthio)acetamide” is a chemical compound . It is a derivative of acetanilide , which is an odourless solid chemical of leaf or flake-like appearance .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-quinazolinylthio)acetamide or its similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium . The final compounds are synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Sulfonamide derivatives, such as N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide, have been shown to exhibit antimicrobial activity . This is due to the inhibition of dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial activities .
Antitumor Activity
Sulfonamide derivatives have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Cytotoxic Activity
In a study, some novel sulfonamide-N4-acetamide derivatives were synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
Antifungal Activity
Sulfonamides have attracted considerable deal of interest over past decades due to their broad and wide spectrum of biological activities which includes antifungal properties .
Hypoglycemic Activity
Sulfonamides have also been reported to have hypoglycemic properties .
Anti-HIV Properties
Sulfonamides have been reported to have anti-HIV properties .
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to interact with multiple targets, which contributes to their multi-faceted biological activity .
Mode of Action
Quinazoline derivatives have been reported to inhibit the parp-1 enzyme, which plays a crucial role in the repair of single-stranded dna breaks . This inhibition can lead to selective cell death, particularly in ovarian and breast cancers .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple biochemical pathways due to their interaction with various biological targets .
Pharmacokinetics
The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Propiedades
IUPAC Name |
N-phenyl-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKSYDAXCQDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5659150.png)
![N-(4-{[benzyl(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5659151.png)
![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5659168.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659174.png)
![(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5659178.png)
![N-{2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5659186.png)

![2-(3,5-difluorobenzyl)-8-(1-pyrrolidinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659200.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5659207.png)
![4-{1-benzyl-5-[2-(tetrahydrofuran-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5659230.png)
